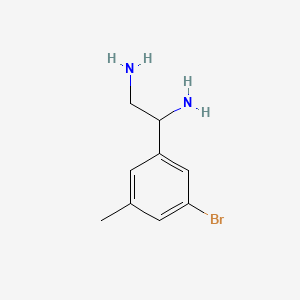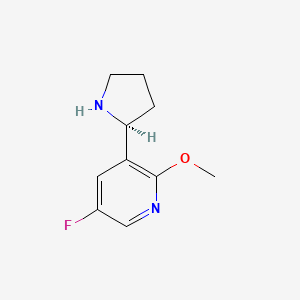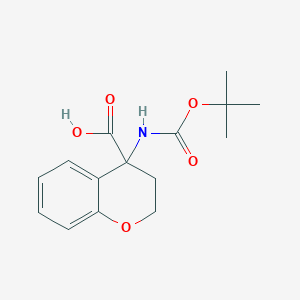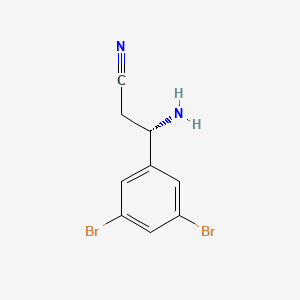![molecular formula C8H7ClFNO B15236475 (3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)
(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 6th position on the benzo[b]furan ring, along with an amine group at the 3rd position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Ring: The initial step involves the cyclization of a suitable precursor to form the benzo[b]furan ring. This can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones.
Introduction of Halogen Atoms: The chlorine and fluorine atoms are introduced through halogenation reactions. Chlorination and fluorination can be performed using reagents like thionyl chloride (SOCl2) and elemental fluorine (F2) or other fluorinating agents.
Amination: The introduction of the amine group at the 3rd position is achieved through amination reactions. This can involve the use of amine precursors and catalysts to facilitate the formation of the desired amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering the functional groups.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of benzo[b]furan oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzo[b]furan derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the fluorine atom at the 6th position.
6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the chlorine atom at the 5th position.
2,3-Dihydrobenzo[B]furan-3-ylamine: Lacks both the chlorine and fluorine atoms.
Uniqueness
(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties. The specific (3R) configuration also contributes to its uniqueness, potentially affecting its interactions with molecular targets and its overall activity.
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
(3R)-5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1 |
Clave InChI |
ACTPJNVSXJBPTF-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](C2=CC(=C(C=C2O1)F)Cl)N |
SMILES canónico |
C1C(C2=CC(=C(C=C2O1)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)








![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15236460.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)
![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
